molecular formula C15H15ClN2O2 B13286361 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide

Cat. No.: B13286361
M. Wt: 290.74 g/mol
InChI Key: KQBHDXHJZDXZOP-UHFFFAOYSA-N
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Description

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide is a versatile compound with significant applications in various fields of scientific research. It is known for its unique chemical structure, which includes an aminomethyl group attached to a phenoxy ring and a chlorophenylacetamide moiety. This compound is often used as a scaffold in medicinal chemistry due to its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide typically involves the reaction of 4-(aminomethyl)phenol with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce amines .

Scientific Research Applications

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the phenoxy and chlorophenyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and specificity compared to similar compounds. The chlorophenyl group can also influence the compound’s physicochemical properties, such as solubility and stability .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H15ClN2O2

Molecular Weight

290.74 g/mol

IUPAC Name

2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C15H15ClN2O2/c16-12-3-5-13(6-4-12)18-15(19)10-20-14-7-1-11(9-17)2-8-14/h1-8H,9-10,17H2,(H,18,19)

InChI Key

KQBHDXHJZDXZOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)OCC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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